molecular formula C12H8Cl2N2O2 B11665624 N'-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11665624
M. Wt: 283.11 g/mol
InChI Key: RJDGAIYNMVYWGG-VIZOYTHASA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is a Schiff base derivative, which is formed by the condensation of a primary amine with an aldehyde or ketone. The presence of the furan ring and the dichlorophenyl group contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide typically involves the reaction of 2,6-dichlorobenzaldehyde with furan-2-carbohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for a specific period to ensure complete condensation. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions and participate in nucleophilic substitution makes it a versatile compound in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-3-1-4-10(14)8(9)7-15-16-12(17)11-5-2-6-18-11/h1-7H,(H,16,17)/b15-7+

InChI Key

RJDGAIYNMVYWGG-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=CO2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=CO2)Cl

Origin of Product

United States

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